2-{[(2-Hydroxyphenyl)methylidene]amino}-5-phenylfuran-3-carbonitrile
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Overview
Description
2-{[(2-Hydroxyphenyl)methylidene]amino}-5-phenylfuran-3-carbonitrile is a chemical compound with the molecular formula C18H12N2O2. It is known for its potential applications in various fields, including medicinal chemistry and materials science. The compound features a furan ring, a phenyl group, and a nitrile group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Hydroxyphenyl)methylidene]amino}-5-phenylfuran-3-carbonitrile typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-amino-5-phenylfuran-3-carbonitrile. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Hydroxyphenyl)methylidene]amino}-5-phenylfuran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The phenyl and furan rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
2-{[(2-Hydroxyphenyl)methylidene]amino}-5-phenylfuran-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound has potential as a lead molecule for the development of new drugs, particularly due to its structural features that allow for interactions with biological targets.
Materials Science: It can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biological processes.
Industrial Applications: It may find use in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(2-Hydroxyphenyl)methylidene]amino}-5-phenylfuran-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the hydroxyphenyl and nitrile groups allows for hydrogen bonding and other interactions with biological macromolecules, influencing their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Hydroxyphenyl)methylidene]amino}nicotinic acid
- 2-{[(2-Hydroxy-5-methoxyphenyl)methylidene]amino}nicotinic acid
Uniqueness
2-{[(2-Hydroxyphenyl)methylidene]amino}-5-phenylfuran-3-carbonitrile is unique due to its combination of a furan ring, a phenyl group, and a nitrile group. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H12N2O2 |
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Molecular Weight |
288.3 g/mol |
IUPAC Name |
2-[(2-hydroxyphenyl)methylideneamino]-5-phenylfuran-3-carbonitrile |
InChI |
InChI=1S/C18H12N2O2/c19-11-15-10-17(13-6-2-1-3-7-13)22-18(15)20-12-14-8-4-5-9-16(14)21/h1-10,12,21H |
InChI Key |
YGKAPNHRYVQTIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=CC=CC=C3O)C#N |
Origin of Product |
United States |
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